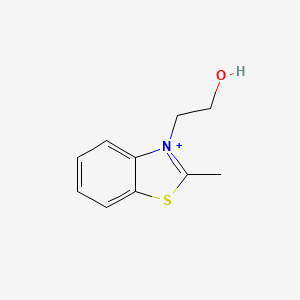![molecular formula C18H15BrN2O2 B11711359 (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮是一种合成有机化合物,属于恶唑类。该化合物以其独特的结构为特征,包括一个溴苯基、一个二甲氨基和一个恶唑环。
准备方法
合成路线和反应条件
(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮的合成通常涉及在合适的碱存在下,将2-溴苯甲醛与4-(二甲氨基)苯甲醛缩合,然后环化形成恶唑环。反应条件通常包括使用乙醇或甲醇等溶剂以及哌啶或吡啶等催化剂来促进反应。
工业生产方法
该化合物的工业生产方法可能涉及使用自动化反应器和连续流工艺进行大规模合成。这些方法旨在优化产率和纯度,同时最大限度地减少有害试剂和溶剂的使用。在工业环境中,还强调使用绿色化学原理,如溶剂回收和废物减少。
化学反应分析
反应类型
(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的恶唑衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,例如胺或醇。
取代: 溴苯基可以发生亲核取代反应以引入不同的取代基。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或过氧化氢等氧化剂,硼氢化钠或氢化铝锂等还原剂,以及胺或硫醇等亲核试剂。反应条件可能因所需产物而异,但通常涉及控制温度和惰性气氛以防止不希望发生的副反应。
主要形成的产物
这些反应形成的主要产物包括各种取代的恶唑、胺、醇和其他保留原始化合物核心结构的衍生物。这些产物可以在不同的应用中进一步利用,包括医药和材料科学。
科学研究应用
化学
在化学领域,(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物已被研究作为生物活性分子的潜力。它表现出可能有助于开发新药或治疗剂的特性。
医学
在医学领域,(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮正在被研究作为药物的潜力。它与生物靶标相互作用的能力使其成为药物开发的候选者,特别是在癌症和传染病领域。
工业
在工业应用中,该化合物用于合成先进材料,例如聚合物和纳米材料。其独特的化学性质使其适用于各种工业过程,包括催化和材料科学。
作用机制
(4Z)-2-(2-溴苯基)-4-[4-(二甲氨基)亚苄基]-1,3-恶唑-5(4H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,导致其活性或功能发生变化。这种相互作用可以触发一系列生化事件,最终导致所需的治疗或生物学效应。所涉及的确切途径可能因具体应用和靶标而异。
属性
分子式 |
C18H15BrN2O2 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC 名称 |
(4Z)-2-(2-bromophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |
InChI 键 |
ARRSOBZGQOPWII-WJDWOHSUSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)



![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)

![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)
